molecular formula C29H36N4O6 B11656068 N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide

N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11656068
M. Wt: 536.6 g/mol
InChI Key: ZJDISKQFICPMIC-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amide, carbamate, and pyrrolidine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced through nucleophilic substitution reactions using 4-ethoxyaniline as a starting material.

    Carbamoylation: The carbamate group can be formed by reacting the intermediate with an isocyanate derivative.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its combination of amide, carbamate, and pyrrolidine moieties sets it apart from simpler analogs.

Properties

Molecular Formula

C29H36N4O6

Molecular Weight

536.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-[3-[4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]propyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C29H36N4O6/c1-3-38-24-10-6-22(7-11-24)30-28(36)20-16-26(34)32(18-20)14-5-15-33-19-21(17-27(33)35)29(37)31-23-8-12-25(13-9-23)39-4-2/h6-13,20-21H,3-5,14-19H2,1-2H3,(H,30,36)(H,31,37)

InChI Key

ZJDISKQFICPMIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCCN3CC(CC3=O)C(=O)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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